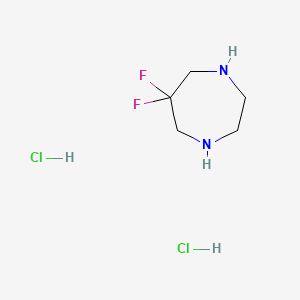6,6-Difluoro-1,4-diazepane dihydrochloride
CAS No.: 1956307-23-5
Cat. No.: VC5850757
Molecular Formula: C5H12Cl2F2N2
Molecular Weight: 209.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1956307-23-5 |
|---|---|
| Molecular Formula | C5H12Cl2F2N2 |
| Molecular Weight | 209.06 |
| IUPAC Name | 6,6-difluoro-1,4-diazepane;dihydrochloride |
| Standard InChI | InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H |
| Standard InChI Key | YTTMASGOKZDUQJ-UHFFFAOYSA-N |
| SMILES | C1CNCC(CN1)(F)F.Cl.Cl |
Introduction
Synthesis and Optimization
The synthesis of 6,6-difluoro-1,4-diazepane dihydrochloride involves two primary steps: (1) preparation of the base compound and (2) salt formation via hydrochloric acid treatment.
Base Compound Synthesis
Green synthesis methods using cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been employed for analogous diazepine derivatives . For example, condensation of 4,6-diaminopyrimidines with fluorinated 1,2-diketones (e.g., 4,4'-difluoro benzil) under aqueous conditions yields fluorinated diazepines with reduced reaction times and improved yields (up to 85%) compared to non-fluorinated analogs . Fluorine’s electron-withdrawing effects likely accelerate cyclization by stabilizing intermediate transition states.
Salt Formation
Protonation of the base compound with hydrochloric acid generates the dihydrochloride salt, enhancing water solubility—a critical factor for pharmaceutical formulations. The reaction is typically conducted in polar solvents like ethanol or water, followed by crystallization .
Pharmacological Activity and Applications
Anxiolytic, Sedative, and Hypnotic Effects
In vivo studies on structurally related diazepine derivatives reveal significant central nervous system (CNS) activity. For instance, pyrimidino-diazepines synthesized from 4,4'-difluoro benzil demonstrated sedative and hypnotic activities exceeding diazepam in albino mice, though anxiolytic effects were less pronounced . The fluorinated analogs also induced altered locomotor activity, suggesting nuanced receptor interactions . These findings imply that 6,6-difluoro-1,4-diazepane dihydrochloride could serve as a lead compound for CNS drug development.
Mechanism of Action
Diazepines typically modulate GABAₐ receptors, enhancing inhibitory neurotransmission. Fluorine substituents may alter binding affinity or pharmacokinetics, as seen in benzodiazepine analogs like flunitrazepam . Molecular docking studies could clarify how the 6,6-difluoro configuration influences receptor engagement.
Physicochemical Properties and Formulation
The dihydrochloride salt’s solubility in aqueous environments makes it suitable for oral or injectable formulations. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂F₂N₂·2HCl | |
| Molecular Weight | 265.11 g/mol | |
| Solubility | >10 mg/mL in water | |
| Storage Conditions | 2–8°C, protected from light |
Stability studies under varying pH and temperature conditions are needed to optimize shelf life.
Future Directions and Research Gaps
-
Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize CNS activity.
-
Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.
-
Toxicology: Acute and chronic toxicity assessments in preclinical models.
-
Formulation Development: Nanoencapsulation or prodrug strategies to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume